molecular formula C17H14FN3OS B1439129 N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide CAS No. 1146290-01-8

N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide

Cat. No.: B1439129
CAS No.: 1146290-01-8
M. Wt: 327.4 g/mol
InChI Key: RIQJRRHVLKZZKO-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a sulfanyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the imidazole derivative with thiourea in the presence of a base such as sodium hydroxide.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable base like potassium carbonate.

    Formation of the Benzamide: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections and other diseases.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial effects. The imidazole ring can interact with metal ions, potentially disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

N-[(4-fluorophenyl)methyl]-3-(2-sulfanyl-1H-imidazol-1-yl)benzamide can be compared with other benzamide derivatives and imidazole-containing compounds:

    Benzamide Derivatives: Compounds like N-(4-fluorophenyl)-2-(1H-imidazol-1-yl)acetamide share structural similarities but differ in their functional groups and biological activities.

    Imidazole-Containing Compounds: Compounds such as 2-(4-fluorophenyl)-1H-imidazole have similar core structures but lack the sulfanyl and benzamide functionalities.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(2-sulfanylidene-1H-imidazol-3-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3OS/c18-14-6-4-12(5-7-14)11-20-16(22)13-2-1-3-15(10-13)21-9-8-19-17(21)23/h1-10H,11H2,(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQJRRHVLKZZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CNC2=S)C(=O)NCC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701135029
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146290-01-8
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146290-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3-(2,3-dihydro-2-thioxo-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701135029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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